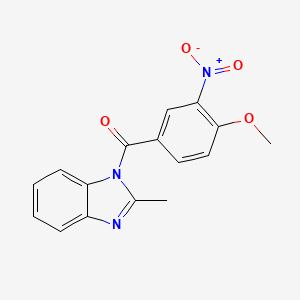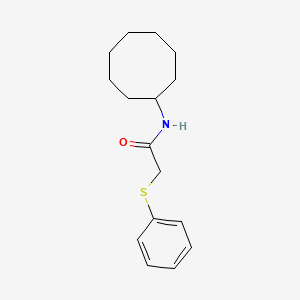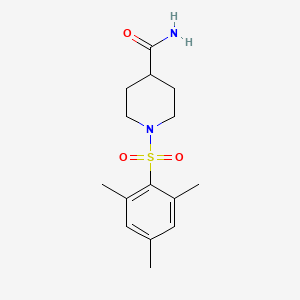
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide, also known as CMMS, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase and sulfonamide hydrolase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. Sulfonamide hydrolase is an enzyme that is involved in the metabolism of sulfonamide drugs. By inhibiting these enzymes, this compound can affect biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can affect the regulation of pH in the body, which can have implications for diseases such as glaucoma, epilepsy, and osteoporosis. Inhibition of sulfonamide hydrolase can affect the metabolism of sulfonamide drugs, which can have implications for drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the effects of inhibiting specific enzymes on biochemical and physiological processes. However, a limitation of using this compound is its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the effects of this compound on other enzymes and biochemical pathways. Additionally, the potential use of this compound in the treatment of different diseases such as cancer and neurological disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in various scientific research applications. It can be synthesized using different methods and has a mechanism of action that affects biochemical and physiological processes. This compound has potential therapeutic effects on different diseases and has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Its specificity for certain enzymes allows researchers to study the effects of inhibiting specific enzymes on biochemical and physiological processes. However, its potential toxicity and the need for careful handling are limitations that need to be considered. The future directions for the use of this compound in scientific research include the development of new drugs and the study of the effects of this compound on other enzymes and biochemical pathways.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzyl chloride with 3-methylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-chlorobenzylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been used in various scientific research applications such as in the development of new drugs. It has been found to have potential therapeutic effects on different diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have a neuroprotective effect in a rat model of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-4-3-5-15(10-12)17(20(2,18)19)11-13-6-8-14(16)9-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWJNKNPHSHBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)


![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)